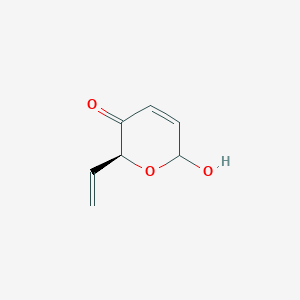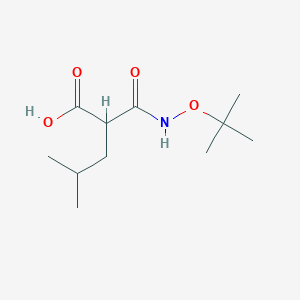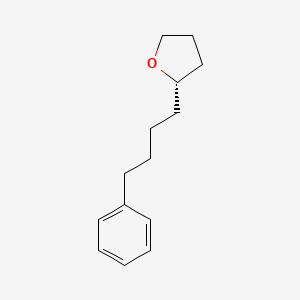![molecular formula C9H16O3 B15167984 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 634589-57-4](/img/structure/B15167984.png)
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane is a chemical compound known for its unique bicyclic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane typically involves multiple steps starting from simpler organic molecules. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with other reagents to form the bicyclic acetal structure . The reaction conditions often require the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators, and the reactions are usually carried out in solvents like dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or other reduced forms of the compound .
科学研究应用
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyacetals through ring-opening polymerization, which has applications in creating materials with specific mechanical and chemical properties.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Research: It is studied for its potential interactions with biological molecules and its effects on various biological pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain molecular sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: Another bicyclic acetal with similar structural features but different substituents.
8-Oxabicyclo[3.2.1]octane: A related compound with an oxygen atom in the bicyclic ring, used in similar applications.
11-Oxatricyclo[5.3.1.0]undecane: A more complex bicyclic compound with additional rings and potential for different applications.
Uniqueness
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane is unique due to its specific substituents and the resulting chemical properties. Its diethyl groups provide distinct steric and electronic effects, influencing its reactivity and interactions with other molecules .
属性
CAS 编号 |
634589-57-4 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
1,5-diethyl-3,6,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16O3/c1-3-8-5-10-7-9(4-2,12-8)11-6-8/h3-7H2,1-2H3 |
InChI 键 |
DFJBKSLBWGUUNO-UHFFFAOYSA-N |
规范 SMILES |
CCC12COCC(O1)(OC2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


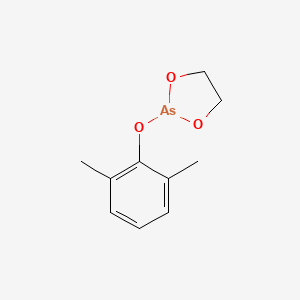
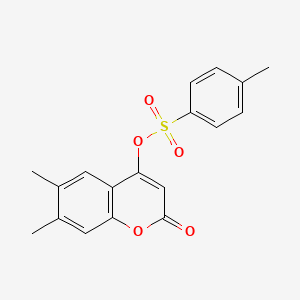
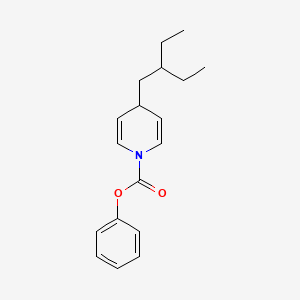
![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)
![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)
![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)
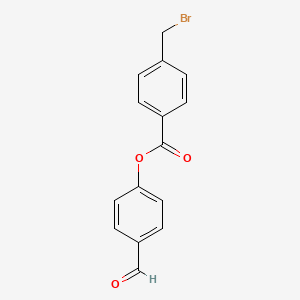

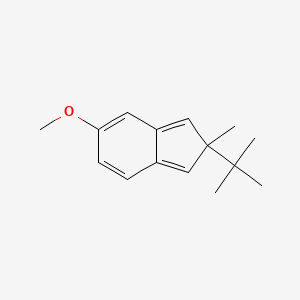
![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)
